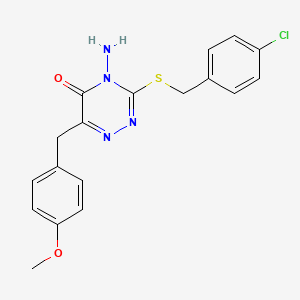

4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

説明

4-Amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted at positions 3 and 5. The 3-position features a 4-chlorobenzylthio group, while the 6-position is occupied by a 4-methoxybenzyl substituent (Fig. 1). This compound is structurally related to herbicides like metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) but differs in its aromatic substituents, which may influence its physicochemical and biological properties . Limited direct data on this compound are available, but insights can be drawn from structurally analogous derivatives.

特性

IUPAC Name |

4-amino-3-[(4-chlorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSFWOBXXYLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a complex organic compound classified under the 1,2,4-triazine derivatives. This compound features a triazine ring with various functional groups, including an amino group and thioether linkages, which suggest potential for diverse biological activities. The unique structural characteristics of this compound may confer specific pharmacological properties that are valuable in medicinal chemistry.

Chemical Structure

The chemical structure of 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can be represented as follows:

Anticancer Properties

Research indicates that compounds within the triazine class, including 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, exhibit significant anticancer activities. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key cellular pathways involved in tumor growth. For instance, derivatives of triazines have been noted to interact with Poly (ADP-Ribose) Polymerase (PARP), leading to enhanced cleavage of PARP1 and increased activity of caspases involved in apoptosis .

Antimicrobial Activity

The presence of the methoxy and chlorobenzyl substituents in the structure suggests potential antimicrobial properties. Triazine derivatives have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The unique combination of functional groups in this compound may enhance its lipophilicity and facilitate better membrane penetration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the triazine ring significantly influence biological activity. For instance:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one | Tert-butyl and methylthio substitutions | Antimicrobial |

| 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | Phenyl substitution | Anticancer |

The specific combination of chlorobenzyl and methoxybenzyl groups in 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one potentially provides it with unique pharmacological profiles compared to other triazine derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

A study examining the efficacy of triazine derivatives against breast cancer cells demonstrated that compounds with similar structural features to 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one exhibited IC50 values comparable to established chemotherapeutics. These findings suggest that such compounds could serve as promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, triazine derivatives were tested against a panel of bacterial strains. The results indicated that certain substitutions led to enhanced antimicrobial activity. The presence of electron-withdrawing groups like chlorine was found to be crucial for improving the potency against resistant bacterial strains .

類似化合物との比較

Structural and Substituent Variations

Triazinone derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs include:

Substituent Analysis

- Position 3: Target Compound: 4-Chlorobenzylthio group (electron-withdrawing Cl atom enhances electrophilicity). Compound 4d (): (3,4,5-Trimethoxybenzyl)amino group (electron-rich, may enhance solubility) . Metribuzin (): Methylthio group (simpler alkyl chain, associated with herbicidal activity) .

Position 6 :

Physicochemical Properties

Key Observations :

- Higher melting points in compounds with aromatic amino groups (e.g., 210–212°C for 4d) suggest stronger intermolecular interactions .

Herbicidal Activity

- Metribuzin () : Inhibits photosynthesis by binding to the D1 protein in PSII, widely used in agriculture .

- Target Compound: No direct data, but the 4-methoxybenzyl group may reduce herbicidal potency compared to metribuzin’s tert-butyl group due to steric and electronic differences.

Antimicrobial and Anticancer Activity

- Schiff Bases () : Fluoro-substituted analogs (e.g., 20b) show potent antibacterial (MIC: 3.90 μg/mL against E. coli) and antibiofilm activity (IR: 87.4%) .

- S-Alkyl Derivatives () : Moderate anticancer activity reported for compounds with thienylvinyl substituents .

Structure-Activity Relationship (SAR) :

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one?

The synthesis typically involves sequential nucleophilic substitutions and cyclocondensation reactions. A general approach includes:

- Step 1 : Formation of the triazinone core via cyclization of thiourea derivatives with α-keto esters or amides under basic conditions.

- Step 2 : Introduction of the 4-chlorobenzylthio group via thioetherification using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Functionalization at the 6-position with 4-methoxybenzyl groups using alkylation or Mitsunobu reactions .

Key characterization methods include / NMR, HRMS, and IR spectroscopy to confirm regioselectivity and purity .

Advanced: How can researchers optimize reaction yields for introducing the 4-methoxybenzyl group without side-product formation?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reduce aggregation.

- Temperature Control : Maintaining temperatures below 60°C prevents undesired hydrolysis of methoxy groups.

- Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Validation via TLC monitoring and column chromatography ensures isolation of the desired product.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl, δ 6.8–7.0 ppm for methoxybenzyl) and amine protons (δ 5.5–6.0 ppm). NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~125 ppm) groups .

- Mass Spectrometry : HRMS (ESI+) provides exact mass verification (e.g., [M+H]⁺ expected for C₁₈H₁₈ClN₄O₂S: 409.08) .

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .

Advanced: How can conflicting data on the antimicrobial activity of triazinone derivatives be resolved?

Discrepancies may arise from variations in:

- Strain Selection : Use standardized microbial strains (e.g., ATCC references) and consistent inoculum sizes.

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid toxicity) .

- Compound Purity : Confirm purity via HPLC (>95%) to exclude confounding effects from impurities.

Comparative studies using structural analogs (e.g., varying substituents on the benzyl groups) can isolate structure-activity relationships .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation of the thioether group.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy or amino groups .

- Solvent Compatibility : Dissolve in dry DMSO for long-term storage; avoid aqueous buffers unless freshly prepared.

Advanced: What computational methods are effective for predicting the reactivity of the triazinone core in nucleophilic substitutions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) for predicting reactive sites .

- Molecular Dynamics (MD) Simulations : Assess solvent effects and steric hindrance from substituents .

- Docking Studies : Predict binding interactions with biological targets (e.g., bacterial enzymes) to guide functionalization strategies .

Basic: How is the purity of the compound validated before biological testing?

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and retention time matching a certified reference standard.

- Melting Point : Sharp melting range (e.g., 180–182°C) confirms crystallinity and absence of polymorphs .

- Spectrophotometry : UV-Vis absorption at λₘₐₓ ~270 nm (attributed to the triazinone π→π* transitions) .

Advanced: What strategies mitigate decomposition during derivatization of the 4-amino group?

- Protective Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during reactions .

- Low-Temperature Reactions : Perform acylations or sulfonations at 0–4°C to minimize side reactions.

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can researchers elucidate the mechanism of action against microbial targets?

- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase using spectrophotometric or fluorometric methods .

- Metabolomic Profiling : Compare metabolite levels in treated vs. untreated microbial cultures via LC-MS .

- Resistance Studies : Serial passage experiments to identify mutations conferring resistance, followed by target validation via gene knockout .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。